6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole
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Overview
Description
6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the benzothiazole and tetrazole moieties. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: Known for their antimicrobial and anticancer properties.
Benzothiazole derivatives: Studied for their anti-inflammatory and neuroprotective effects.
Tetrazole derivatives: Used in pharmaceuticals for their bioisosteric properties.
Uniqueness
What sets 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole apart is its unique combination of these three heterocyclic structures, which may confer a distinct set of biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C25H22N8S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C25H22N8S/c1-3-6-21-27-22-15(2)11-12-33(24(22)28-21)14-16-9-10-19-20(13-16)34-25(26-19)18-8-5-4-7-17(18)23-29-31-32-30-23/h4-5,7-13H,3,6,14H2,1-2H3,(H,29,30,31,32) |
InChI Key |
LGDMZWWVVLGYPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CN(C2=N1)CC3=CC4=C(C=C3)N=C(S4)C5=CC=CC=C5C6=NNN=N6)C |
Origin of Product |
United States |
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